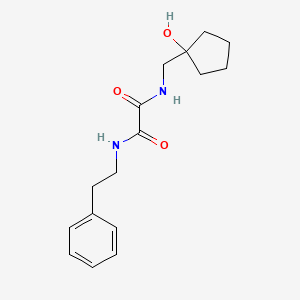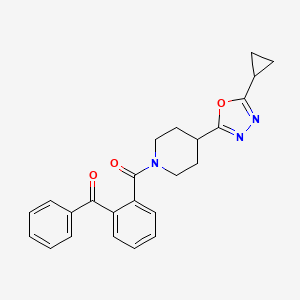
N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide” is a complex organic compound. It contains a cyclopentyl ring, which is a ring of five carbon atoms . The “1-hydroxycyclopentyl” part suggests the presence of a hydroxyl (-OH) group on one of the carbons in the cyclopentyl ring . The “methyl” indicates a -CH3 group, and “phenethyloxalamide” suggests the presence of a phenyl ring (a ring of six carbons, similar to benzene) and an oxalamide group (a type of amide).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The exact structure would depend on the positions of these groups on the rings.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The hydroxyl group might be involved in reactions such as esterification or dehydration. The amide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Applications in Organic Synthesis and Material Science
Research in organic chemistry has shown that N,O-disubstituted hydroxylamines, to which N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide is structurally related, are valuable intermediates for synthesizing complex nitrogen-containing compounds. These compounds are particularly useful in creating natural products and their analogs, offering pathways to acyclic, carbo-, and heterocyclic amines that possess biological activity (Khlestkin & Mazhukin, 2003). Such research underscores the potential of this compound in facilitating the synthesis of bioactive molecules.
Pharmacological Applications
Studies on metabolic activation of N-hydroxy derivatives by human sulfotransferases highlight the bioactivation potential of such compounds, including their roles in carcinogenesis (Chou, Lang, & Kadlubar, 1995). Although not directly related to this compound, this research illustrates the significance of N-hydroxy functionalities in biological systems, potentially guiding investigations into its pharmacological implications.
Mechanism of Action
Target of Action
It is structurally similar to cyclopentolate , a muscarinic antagonist . Therefore, it might also target muscarinic receptors.
Mode of Action
As a potential muscarinic antagonist, this compound might interact with muscarinic receptors, blocking their activity . This blockage prevents the normal function of these receptors, leading to changes in cellular activities .
Result of Action
As a potential muscarinic antagonist, it might cause effects such as pupil dilation (mydriasis) and prevention of the eye from focusing/accommodating (cycloplegia) .
Safety and Hazards
properties
IUPAC Name |
N'-[(1-hydroxycyclopentyl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14(17-11-8-13-6-2-1-3-7-13)15(20)18-12-16(21)9-4-5-10-16/h1-3,6-7,21H,4-5,8-12H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPAKALNGDVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)



![Tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate](/img/structure/B2750165.png)



![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2750170.png)
![1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2750171.png)
![9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2750172.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2750174.png)
